REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH2:12])[CH3:11])=[CH:5][CH:4]=1.[CH3:13][CH:14]1[CH2:23][C:22]2[C:17](=[CH:18][C:19]([OH:24])=[CH:20][CH:21]=2)[CH2:16][NH:15]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH2:10][NH:12][CH2:13]2)=[CH:7][CH:8]=1.[CH2:16]1[C:17]2[C:22](=[CH:21][CH:20]=[C:19]([OH:24])[CH:18]=2)[CH2:23][CH2:14][NH:15]1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:24])[CH3:11])=[CH:5][CH:4]=1
|
Name
|
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NCC2=CC(=CC=C2C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCNCC2=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH2:12])[CH3:11])=[CH:5][CH:4]=1.[CH3:13][CH:14]1[CH2:23][C:22]2[C:17](=[CH:18][C:19]([OH:24])=[CH:20][CH:21]=2)[CH2:16][NH:15]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH2:10][NH:12][CH2:13]2)=[CH:7][CH:8]=1.[CH2:16]1[C:17]2[C:22](=[CH:21][CH:20]=[C:19]([OH:24])[CH:18]=2)[CH2:23][CH2:14][NH:15]1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:24])[CH3:11])=[CH:5][CH:4]=1
|
Name
|
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NCC2=CC(=CC=C2C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCNCC2=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH2:12])[CH3:11])=[CH:5][CH:4]=1.[CH3:13][CH:14]1[CH2:23][C:22]2[C:17](=[CH:18][C:19]([OH:24])=[CH:20][CH:21]=2)[CH2:16][NH:15]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH2:10][NH:12][CH2:13]2)=[CH:7][CH:8]=1.[CH2:16]1[C:17]2[C:22](=[CH:21][CH:20]=[C:19]([OH:24])[CH:18]=2)[CH2:23][CH2:14][NH:15]1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:24])[CH3:11])=[CH:5][CH:4]=1
|
Name
|
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NCC2=CC(=CC=C2C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCNCC2=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCC2=CC=C(C=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |